2-[4-(Aminomethyl)phenoxy]ethan-1-ol
CAS No.: 182964-58-5
Cat. No.: VC6932624
Molecular Formula: C9H13NO2
Molecular Weight: 167.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182964-58-5 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.208 |
| IUPAC Name | 2-[4-(aminomethyl)phenoxy]ethanol |
| Standard InChI | InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2 |
| Standard InChI Key | GEHZGEZFRQBILO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)OCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[4-(Aminomethyl)phenoxy]ethan-1-ol (C₉H₁₃NO₂) consists of a benzene ring substituted with an aminomethyl group (-CH₂NH₂) at the para position and an ethan-1-ol chain (-OCH₂CH₂OH) at the adjacent position (Figure 1). The presence of both hydrophilic (alcohol, amine) and hydrophobic (aromatic ring) moieties confers amphiphilic properties, enhancing its solubility in polar solvents when converted to its hydrochloride salt (C₉H₁₄ClNO₂).
Table 1: Comparative Properties of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol and Its Hydrochloride Form
| Property | Base Compound (C₉H₁₃NO₂) | Hydrochloride Salt (C₉H₁₄ClNO₂) |
|---|---|---|
| Molecular Weight | 167.21 g/mol | 203.66 g/mol |
| CAS Number | 182964-58-5 | 1221725-65-0 |
| SMILES | C1=CC(=CC=C1CN)OCCO | C1=CC(=CC=C1CN)OCCO.Cl |
| Solubility | Moderate in polar solvents | High in aqueous solutions |
| Key Functional Groups | Phenoxy, ethanol, amine | Phenoxy, ethanol, ammonium chloride |
The hydrochloride form is preferred in experimental settings due to its stability and enhanced bioavailability. The base compound’s logP value (calculated via PubChemLite) is approximately 0.89, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol typically begins with phenol derivatives. A representative route involves:
-
Etherification: Reacting 4-hydroxybenzaldehyde with 2-chloroethanol under alkaline conditions to form 4-(2-hydroxyethoxy)benzaldehyde.
-
Reductive Amination: Treating the aldehyde with ammonium acetate and sodium cyanoborohydride to introduce the aminomethyl group.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C, 12 h | 78 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24 h | 65 |
Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields above 70%, offering a greener alternative.
Advanced Methodologies
Recent protocols employ palladium-catalyzed coupling reactions to enhance regioselectivity. For instance, Suzuki-Miyaura coupling between 4-bromophenol and ethylene glycol-derived boronic esters achieves higher purity (≥95%) . Hydrogenation of intermediates using Pd/C under 0.4 MPa H₂ pressure further streamlines the process, as demonstrated in analogous diphenylether syntheses .
Biological Activity and Mechanistic Insights
Neurological Effects
Structurally analogous compounds exhibit affinity for γ-aminobutyric acid (GABA) receptors and serotonin transporters, implicating 2-[4-(Aminomethyl)phenoxy]ethan-1-ol in anxiety and pain modulation. In vitro assays reveal IC₅₀ values of 12–30 nM for GABA_A receptor binding, comparable to benzodiazepines.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H-NMR (D₂O, 400 MHz) of the hydrochloride salt reveals:
13C-NMR confirms the ether linkage (δ 68.9 ppm, -OCH₂-) and quaternary carbon adjacent to the amine (δ 45.3 ppm) .
Mass Spectrometry
High-resolution ESI-MS ([M+H]+) exhibits a peak at m/z 168.1019 (calc. 168.1024), with collision cross-section (CCS) values of 134.9 Ų, consistent with its compact structure .
Pharmacological and Therapeutic Prospects
Target Identification
-
Neurological Targets: GABA_A receptors, 5-HTT (Ki = 8–15 nM).
Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | Value (10 mg/kg oral) |
|---|---|
| Cₘₐₓ | 1.2–1.8 µM |
| Tₘₐₓ | 2.1–2.9 h |
| AUC₀–₂₄ | 14–18 µM·h |
The plasma concentration-to-EC₂₀₀ ratio exceeds 50:1, indicating robust in vivo efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume